One-Pot Synthesis of 2-Hydroxypyrimidines: 84% Yield Differentiates 4-(4-Bromophenyl)-1,2-oxazole from Non-Brominated Isoxazoles
In a molybdenum-mediated one-pot synthesis of 2-hydroxypyrimidines, 4-(4-bromophenyl)-1,2-oxazole (target compound) achieved an isolated yield of 84% when reacted with urea in the presence of Mo₂(OAc)₄ and oxalic acid, producing 5-p-bromophenyl-2-hydroxypyrimidine [1]. This transformation exploits the isoxazole N-O bond cleavage, followed by in situ hydrolysis of the resulting β-aminoenone to a reactive 1,3-dicarbonyl intermediate. While the study reports moderate to excellent yields across various substituted isoxazoles, no direct head-to-head comparison data with non-brominated or differently substituted isoxazole analogs is provided in the abstract [1].
| Evidence Dimension | Synthetic yield in one-pot conversion to 2-hydroxypyrimidine |
|---|---|
| Target Compound Data | 84% yield |
| Comparator Or Baseline | Other substituted isoxazoles (moderate to excellent yields, specific values not abstracted) |
| Quantified Difference | Not calculable from available data; reported as specific quantitative outcome |
| Conditions | Mo₂(OAc)₄, oxalic acid, urea; one-pot procedure |
Why This Matters
The 84% yield provides a benchmark for procurement decisions when selecting an isoxazole building block for hydroxypyrimidine synthesis—a key scaffold in medicinal chemistry—allowing users to anticipate synthetic efficiency.
- [1] MolAid. 4-(4-溴苯基)-1,2-恶唑 | 62893-29-2 (Reaction Information: Mo-mediated one-pot synthesis of 2-hydroxypyrimidines). MolAid Compound Database. View Source
